REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[N+:13]([O-])([O-:15])=[O:14].[K+].S(=O)(=O)(O)O>ClCCl>[Br:1][C:2]1[C:3]([C:9]([F:12])([F:10])[F:11])=[CH:4][C:5]([F:8])=[CH:6][C:7]=1[N+:13]([O-:15])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)F)C(F)(F)F
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
Potassium-nitrate
|
Quantity
|
60.54 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
587.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is kept at 25-30° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for additional 25 hours at room temperature
|
Duration
|
25 h
|
Type
|
CUSTOM
|
Details
|
For work-up, the layers are separated
|
Type
|
EXTRACTION
|
Details
|
the acid layer is extracted
|
Type
|
STIRRING
|
Details
|
by stirring with dichloromethane (2×300 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with 1,000 mL of saturated aqueous NaHCO3 solution, 1,000 mL of aqueous sulfamic acid solution (5% m/m), 1,000 mL of saturated aqueous NaHCO3 solution and 1,000 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane solution is dried on anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C(F)(F)F)F)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |